1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is an organic compound characterized by a cyclopropane structure substituted with a tert-butylphenyl group and a methyl group. This compound falls under the category of amines, specifically secondary amines due to the presence of two carbon substituents attached to the nitrogen atom.
1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine is classified as an aromatic amine due to the presence of the aromatic tert-butylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 205.34 g/mol. The compound is often studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of 1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine can be achieved through several methods, primarily involving cyclopropanation reactions or substitutions on existing cyclopropane derivatives.
The molecular structure of 1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine features:
The structural representation can be depicted using SMILES notation: CC1(CCN)C(C1)C(C)(C)C1=CC=C(C=C1)C(C)C
. The InChI key for this compound is XHHJGSMAISFKPL-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure .
1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine can undergo various chemical reactions typical for amines and cyclopropanes, including:
These reactions often require specific conditions such as temperature control, inert atmospheres, and sometimes catalytic assistance to achieve optimal yields without side reactions.
The mechanism of action for 1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine largely depends on its application in biological systems. As an amine, it may interact with various receptors or enzymes through:
Key properties include:
The compound is soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic tert-butyl group .
1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine has potential applications in:
Additionally, its structural characteristics may allow it to serve as a model compound in studies exploring the reactivity and interactions of cyclopropane derivatives with biological systems or materials science applications .
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5